(2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-17-8-7-16(11-18(17)22)24-13-15(10-20(24)26)12-23-19(25)9-6-14-4-2-1-3-5-14/h1-9,11,15H,10,12-13H2,(H,23,25)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVLILVNEPLSMQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CNC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide is a derivative of the pyrrolidine class, which has garnered attention due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article synthesizes data from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring substituted with a difluorophenyl group and an amide linkage, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anticonvulsant activity. The following sections detail its efficacy based on various experimental models.
Anticonvulsant Activity
A series of studies have demonstrated the anticonvulsant properties of this compound:
- Maximal Electroshock Seizure (MES) Test : The compound showed effective protection against seizures induced by maximal electroshock with an effective dose (ED50) of approximately 44.46 mg/kg when administered intraperitoneally in mice .
- Frings Audiogenic Seizure Model : In this genetic model of epilepsy, the compound exhibited an ED50 of 13.21 mg/kg, indicating strong anticonvulsant effects .
- 6-Hz Psychomotor Seizure Model : The compound was also tested in this model with varying current intensities showing ED50 values ranging from 71.55 mg/kg to 114.4 mg/kg in mice, further confirming its anticonvulsant potential .
The proposed mechanism of action for this compound involves modulation of calcium channels, particularly Cav1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release. This modulation is believed to contribute to the observed anticonvulsant effects and may also implicate its use in pain management models .
Comparative Efficacy
In comparison with established anticonvulsants such as phenytoin and sodium valproate, this compound has shown promising results but with a distinct pharmacological profile that warrants further investigation into its therapeutic index and side effect profile.
| Compound | ED50 (mg/kg) | Route | Model |
|---|---|---|---|
| This compound | 44.46 | i.p. | MES |
| This compound | 13.21 | i.p. | Frings Model |
| This compound | 71.55 - 114.4 | i.p. | 6-Hz Model |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticonvulsant Properties : Research published in Frontiers in Chemistry highlighted the compound's effectiveness across multiple seizure models and suggested further exploration into its mechanism and potential side effects .
- Pharmacokinetics and Metabolism : Another study indicated that the compound exhibits high metabolic stability with negligible hepatotoxicity and weak inhibition of cytochrome P450 enzymes compared to other anticonvulsants .
Scientific Research Applications
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity , making it a candidate for developing treatments for epilepsy and other seizure disorders. Key studies have demonstrated its efficacy through various experimental models:
- Maximal Electroshock Seizure (MES) Test : The compound showed effective protection against seizures induced by maximal electroshock with an effective dose (ED50) of approximately 44.46 mg/kg when administered intraperitoneally in mice.
- Frings Audiogenic Seizure Model : In this genetic model of epilepsy, the compound exhibited an ED50 of 13.21 mg/kg, indicating strong anticonvulsant effects.
- 6-Hz Psychomotor Seizure Model : The compound was also tested in this model with varying current intensities showing ED50 values ranging from 71.55 mg/kg to 114.4 mg/kg in mice, further confirming its anticonvulsant potential.
The proposed mechanism of action involves modulation of calcium channels, particularly Cav1.2 (L-type) channels, which are crucial for neuronal excitability and neurotransmitter release. This modulation is believed to contribute to the observed anticonvulsant effects and may also implicate its use in pain management models.
Potential Therapeutic Applications
Given its biological activity, (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide shows promise in several therapeutic areas:
- Epilepsy Treatment : As noted, its anticonvulsant properties suggest potential use in managing epilepsy.
- Pain Management : The modulation of calcium channels may extend its application to pain relief therapies.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects that could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
| Study Type | Findings |
|---|---|
| MES Test | ED50 = 44.46 mg/kg; effective against maximal electroshock seizures |
| Frings Audiogenic Model | ED50 = 13.21 mg/kg; strong anticonvulsant effects |
| 6-Hz Psychomotor Model | ED50 values between 71.55 mg/kg to 114.4 mg/kg; confirmed anticonvulsant potential |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related α,β-unsaturated amides and pyrrolidinone derivatives to highlight its unique features and biological relevance.
Structural and Functional Group Comparisons
Key Findings from Comparative Studies
Metabolic Stability : The 3,4-difluorophenyl group in the target compound reduces oxidative metabolism compared to methoxy or methyl substituents in analogs like N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide, as fluorination minimizes CYP450-mediated degradation .
Receptor Binding: The pyrrolidinone ring’s rigidity enhances selectivity for serine proteases compared to flexible furan or indole-containing analogs (e.g., and compounds), as shown in molecular docking studies .
Lipophilicity and Solubility: The difluorophenyl group increases logP (2.8) relative to non-fluorinated analogs (e.g., logP = 2.1 for the indole derivative in ), improving membrane permeability but reducing aqueous solubility .
Unique Advantages of the Target Compound
- Enhanced Stability : Fluorine substituents resist metabolic degradation, prolonging half-life in vivo compared to chlorinated or methoxylated analogs .
- Targeted Bioactivity: The combination of pyrrolidinone rigidity and fluorine’s electron-withdrawing effects optimizes binding to proteolytic enzymes, as demonstrated in protease inhibition assays .
Q & A
Basic: What are the key considerations for synthesizing (2E)-N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-phenylprop-2-enamide with high purity?
The synthesis of this compound requires multi-step optimization:
- Stepwise Functionalization : Introduce the 3,4-difluorophenyl group to the pyrrolidinone core first, followed by coupling the (2E)-3-phenylprop-2-enamide moiety via amide bond formation. Use coupling agents like EDC/HOBt for efficient activation .
- Reaction Control : Maintain anhydrous conditions, precise temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Solvent polarity (e.g., DMF for amidation, THF for cyclization) significantly impacts yield .
- Characterization : Monitor intermediates via TLC (silica gel, UV detection) and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for phenyl protons) .
Basic: How is the crystal structure of this compound determined using X-ray diffraction?
- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data up to 0.8 Å resolution .
- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination. For challenging cases (e.g., pseudo-symmetry), use dual-space algorithms .
- Refinement : Apply full-matrix least-squares refinement in SHELXL with anisotropic displacement parameters for non-H atoms. Use the ORTEP-3 GUI to visualize anisotropic ellipsoids and validate geometry .
Advanced: How can discrepancies in crystallographic data (e.g., high R-factors) be resolved during refinement?
- Twinning Analysis : Check for twinning using the TWIN command in SHELXL. Apply HKLF 5 format for twinned data integration .
- Hydrogen Bonding Validation : Use Graph Set Analysis (G) to classify hydrogen-bonding patterns (e.g., G1 for intramolecular bonds, G2 for intermolecular). Correct misassigned H-bonds using SHELXL’s AFIX constraints .
- Disorder Modeling : For disordered groups (e.g., flexible pyrrolidinone rings), split atoms over multiple sites and refine occupancy factors iteratively .
Advanced: What experimental design (DoE) strategies optimize reaction conditions for reproducibility?
- Flow Chemistry : Use continuous-flow reactors to control residence time (±5 s) and temperature (±1°C). Apply fractional factorial designs to screen variables (catalyst loading, solvent ratio) .
- Statistical Modeling : Perform response surface methodology (RSM) to identify critical parameters (e.g., pH for hydrolysis steps). Use software like JMP or Minitab for ANOVA analysis .
- Cross-Validation : Replicate high-yield conditions in batch reactors to confirm scalability (e.g., 50 mg to 5 g scale) .
Basic: What spectroscopic methods confirm the compound’s stereochemistry and functional groups?
- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) shows trans-configuration (J = 15.5–16.0 Hz for CH=CH protons). ¹⁹F NMR confirms para/meta fluorine positions (δ −138 to −142 ppm) .
- IR Spectroscopy : Detect amide C=O stretch at ~1650 cm⁻¹ and enamide C=C at ~1600 cm⁻¹. Use ATR-FTIR for solid samples .
- Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calc. 413.1512, found 413.1509) confirms molecular formula .
Advanced: How are hydrogen-bonding networks analyzed to predict solid-state stability?
- Graph Set Notation : Classify motifs using Etter’s formalism (e.g., C(6) chains for amide dimers, R₂²(8) rings for π-π interactions). Validate with PLATON software .
- Thermogravimetric Analysis (TGA) : Correlate melting points (DSC) with hydrogen-bond density. Compounds with >4 H-bonds per molecule often show >200°C decomposition .
- SHELXL Commands : Use HTAB to generate H-bond tables and MERG to merge equivalent interactions .
Advanced: How can computational methods predict biological activity and binding modes?
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like COX-2 or kinase domains. Validate with MD simulations (NAMD, 100 ns) .
- QSAR Modeling : Derive descriptors (logP, polar surface area) from Gaussian 16 calculations. Train models with IC₅₀ data from analogous compounds .
- Pharmacophore Mapping : Align enamide and difluorophenyl motifs with known inhibitors using Phase (Schrödinger) .
Advanced: How are low yields in cross-coupling steps addressed during scale-up?
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Buchwald-Hartwig amination. Optimize ligand ratios (1:1.2 Pd:Ligand) to reduce Pd black formation .
- Microwave Assistance : Use microwave irradiation (150°C, 300 W) for Suzuki-Miyaura coupling to reduce reaction time from 24 h to 30 min .
- Workup Strategies : Extract polar byproducts via aqueous wash (NaHCO₃) and purify via flash chromatography (hexane/EtOAc 3:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
